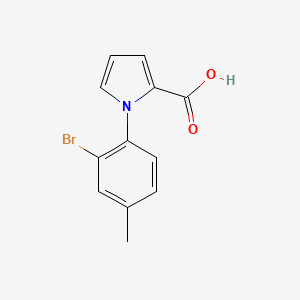

1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles. This compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrole ring with a carboxylic acid group. The unique structure of this compound makes it a valuable entity in various fields of scientific research and industrial applications.

准备方法

The synthesis of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with 2-bromo-4-methylbenzaldehyde.

Formation of Pyrrole Ring: The aldehyde undergoes a condensation reaction with an appropriate amine to form the pyrrole ring.

Carboxylation: The resulting pyrrole derivative is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product efficiently .

化学反应分析

1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it useful in developing novel compounds.

Biology

- Antimicrobial and Antifungal Properties : Research indicates that 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid exhibits potential antimicrobial and antifungal activities. Its mechanism may involve interactions with specific molecular targets, modulating biochemical pathways by binding to enzymes or receptors, which could lead to various physiological effects.

Medicine

- Pharmaceutical Applications : The compound is being investigated as a precursor in the synthesis of pharmaceutical agents. Specifically, it may play a role in developing drugs targeting norepinephrine and serotonin receptors, which are crucial in treating conditions such as depression and pain management .

Fine Chemicals Production

The compound is utilized in producing fine chemicals and agrochemicals, benefiting from its structural properties that allow for functionalization and modification during synthesis processes.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial effects of various pyrrole derivatives, including this compound. Results indicated significant activity against specific bacterial strains, suggesting potential use in developing new antimicrobial agents .

Case Study 2: Pain Management

Research has focused on the compound's ability to inhibit norepinephrine reuptake, making it a candidate for analgesic drug development. The findings support its application in creating medications for chronic pain treatment .

作用机制

The mechanism of action of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by interacting with enzymes or receptors, leading to various physiological effects .

相似化合物的比较

1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid can be compared with similar compounds such as:

2-Bromo-4-methylphenylacetic acid: Similar in structure but lacks the pyrrole ring.

2-Bromo-4-methylpropiophenone: Contains a ketone group instead of a carboxylic acid.

4-Bromo-2-chloroanilinoacetic acid: Contains additional chlorine and aniline groups.

The uniqueness of this compound lies in its combination of a brominated phenyl ring with a pyrrole and carboxylic acid group, which imparts distinct chemical and biological properties .

生物活性

1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine atom and a methyl group attached to a phenyl ring, which is further linked to a pyrrole ring containing a carboxylic acid group. Its molecular formula is CHBrNO, and it has a molecular weight of approximately 280.12 g/mol. This unique structural arrangement contributes to its significance in various scientific applications.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The bromine and carboxylic acid groups are crucial for its reactivity and binding affinity. The compound can modulate biochemical pathways by interacting with enzymes or receptors, leading to various physiological effects. For instance, it has been shown to possess antimicrobial properties by disrupting microbial cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been studied for its effectiveness against both bacterial and fungal strains:

- Bacterial Activity : The compound displays notable inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

- Fungal Activity : It also shows antifungal properties against common fungal pathogens, suggesting its potential use in treating fungal infections.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Activity : A study demonstrated that derivatives of pyrrole compounds, including this compound, exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

- In Vivo Efficacy : Another investigation focused on the in vivo effects of similar pyrrole derivatives showed promising results in reducing inflammation and bacterial load in infected models .

- Mechanistic Insights : Research into the binding characteristics of pyrrole-scaffold inhibitors indicated that these compounds can effectively interact with target proteins involved in microbial resistance mechanisms, enhancing their therapeutic potential .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with several structurally related compounds:

| Compound Name | Key Features |

|---|---|

| 2-Bromo-4-methylphenylacetic acid | Lacks the pyrrole ring |

| 2-Bromo-4-methylpropiophenone | Contains a ketone instead of a carboxylic acid |

| 4-Bromo-2-chloroanilinoacetic acid | Contains additional chlorine and aniline groups |

| 4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | Similar structure but different substituents |

The distinctiveness of this compound lies in its combination of a brominated phenyl ring with both a pyrrole and carboxylic acid group, granting it unique chemical and biological properties that differentiate it from these similar compounds.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid?

Methodological Answer: The synthesis typically involves coupling a brominated phenyl precursor with a pyrrole-2-carboxylic acid derivative. A validated approach includes:

- Step 1: Reacting 1H-pyrrole-2-carboxylic acid with carbonyldiimidazole (CDI) in dry THF under reflux to activate the carboxylic acid .

- Step 2: Introducing 2-bromo-4-methylphenol via nucleophilic substitution.

- Step 3: Purification via silica gel chromatography (petroleum ether/dichloromethane) .

Key Considerations: Ensure anhydrous conditions to avoid side reactions. Monitor reaction progress via TLC or HPLC.

Q. How can researchers purify and characterize this compound?

Methodological Answer:

- Purification: Use column chromatography (silica gel) with a gradient of petroleum ether and ethyl acetate. Recrystallization from ethanol/ethyl acetate mixtures improves purity .

- Characterization:

Q. What spectroscopic techniques resolve structural ambiguities in brominated pyrrole derivatives?

Methodological Answer:

- X-ray Crystallography: Provides definitive confirmation of molecular geometry, as demonstrated for analogous compounds (e.g., 4-bromo-1H-pyrrole-2-carboxylic acid) .

- 2D NMR (COSY, HSQC): Resolves overlapping signals, particularly in aromatic regions .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for brominated pyrrole derivatives be addressed?

Methodological Answer: Discrepancies often arise from:

- Substituent Effects: Minor changes (e.g., methyl vs. trifluoromethyl groups) drastically alter bioactivity. Compare results with structurally similar compounds (e.g., 1-(4-chloro-2-fluorophenyl) derivatives) .

- Assay Conditions: Standardize cell lines, concentrations, and solvent controls. For example, antitumor activity may vary between in vitro and in vivo models .

- Data Validation: Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm mechanisms .

Q. What strategies optimize catalytic coupling reactions involving brominated aryl-pyrrole systems?

Methodological Answer:

- Catalyst Screening: Copper(I) iodide with L-proline ligand enables intramolecular cyclization in DMF at 140°C .

- Kinetic Studies: Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of brominated intermediates .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- DFT Calculations: Predict electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on pyrrole ring reactivity) .

- Molecular Docking: Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. Use software like AutoDock Vina .

Q. Safety and Handling

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

属性

IUPAC Name |

1-(2-bromo-4-methylphenyl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-8-4-5-10(9(13)7-8)14-6-2-3-11(14)12(15)16/h2-7H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACJVVNACGWDCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CC=C2C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。